[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine
CAS No.:
Cat. No.: VC15895322
Molecular Formula: C33H27N5
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H27N5 |
|---|---|
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | [4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanamine |
| Standard InChI | InChI=1S/C33H27N5/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-36-37-38(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24,34H2 |
| Standard InChI Key | ZLYJIFZYUSWGHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN |
Introduction
[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine is a complex organic compound characterized by its unique structural features, which include a trityltetrazole moiety and a phenylmethanamine backbone. This compound belongs to a class of organic compounds that can exhibit significant biological activities due to their intricate molecular architecture. The presence of the tetrazole ring, known for its pharmacological properties, enhances the potential of this compound in medicinal chemistry.
Synthesis Methods
The synthesis of [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine typically involves several steps, including reactions with tetrazole derivatives and aromatic amines. One method involves the condensation of specific precursors in the presence of sodium hydride in DMF to yield the desired product. The final product is purified through recrystallization techniques.
Chemical Reactions
[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine participates in several chemical reactions, notably nucleophilic substitutions and aromatic substitutions. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties.
Biological Activity and Applications
The biological activity of [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine is influenced by its structural components. The tetrazole ring is known for its role in various pharmacological effects, including anti-inflammatory and antimicrobial activities. Studies suggest that compounds with similar structures may exhibit significant potential in therapeutic applications, particularly in drug delivery systems and bioorthogonal reactions.
Interaction Studies
Interaction studies involving [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine focus on understanding how this compound interacts with biological targets. Such studies are vital for elucidating the mechanism of action and optimizing the compound's efficacy.
Comparison with Similar Compounds
Several compounds share structural similarities with [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine. A comparison of these compounds is provided in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Trityltetrazole | Tetrazole ring, trityl group | Antimicrobial |
| Phenethylamine | Simple phenyl and ethyl structure | Neurotransmitter activity |
| Benzophenone | Two phenolic groups | UV protection, photostability |
| [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine | Trityl group with tetrazole ring and biphenylic structure | Potential in medicinal chemistry |
What sets [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine apart is its combination of a trityl group with a tetrazole ring and a biphenylic structure, which may provide unique interactions at biological targets compared to simpler analogs.
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